5-ethynyl-3-fluoro-2-methoxypyridine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
5-Ethynyl-3-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include vinylstannane and monothioacetic acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethynyl-3-fluoro-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated pyridines are of interest for their potential use in radiotherapy and as imaging agents for various biological applications.
Mechanism of Action
The mechanism of action of 5-ethynyl-3-fluoro-2-methoxypyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the strong electron-withdrawing fluorine atom in the aromatic ring influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-Ethynyl-3-fluoro-2-methoxypyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Di- and Polyfluoropyridines
These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their specific reactivity and applications .
Properties
CAS No. |
1211587-10-8 |
---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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